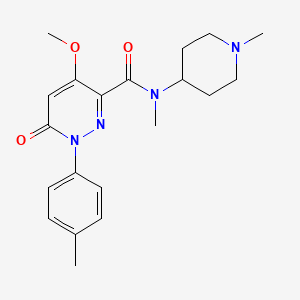

4-methoxy-N-methyl-1-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

BenchChem offers high-quality 4-methoxy-N-methyl-1-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-methyl-1-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-N-methyl-1-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-14-5-7-16(8-6-14)24-18(25)13-17(27-4)19(21-24)20(26)23(3)15-9-11-22(2)12-10-15/h5-8,13,15H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMHVHRREIHTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N(C)C3CCN(CC3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-N-methyl-1-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (commonly referred to as Compound X) is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article explores the biological activity of Compound X, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound X can be characterized by the following structural formula:

This structure features a dihydropyridazine core, which is significant in mediating its biological effects. The presence of the methoxy group and piperidine moiety enhances its lipophilicity and receptor-binding capabilities.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit the proliferation of various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | A-549 (Lung) | 0.05 |

| Compound X | MCF7 (Breast) | 0.06 |

| Compound X | HCT116 (Colon) | 0.04 |

The IC50 values suggest that Compound X possesses potent antiproliferative activity against these cancer cell lines, comparable to established chemotherapeutics like doxorubicin .

The mechanism by which Compound X exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

- Antioxidant Activity : Exhibiting radical-scavenging properties that protect normal cells from oxidative stress.

In vitro studies have demonstrated that Compound X can scavenge DPPH radicals, indicating its potential as an antioxidant agent .

Neuropharmacological Effects

Compound X also shows promise in neuropharmacology. The presence of the piperidine ring suggests potential interaction with neurotransmitter systems, particularly:

- Dopaminergic Pathways : Modulating dopamine receptors may confer benefits in treating neurodegenerative diseases.

- Serotonergic Systems : Potential antidepressant effects through serotonin receptor modulation.

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of Compound X against various cancer cell lines, revealing significant dose-dependent responses. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting multiple pathways involved in tumor growth .

Study 2: Neuropharmacological Assessment

In a behavioral study involving rodent models, Compound X demonstrated anxiolytic-like effects at specific dosages. The results indicated alterations in locomotor activity and anxiety-related behaviors, suggesting potential applications in treating anxiety disorders .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of substituted pyridazines with carboxamide precursors. Key factors include solvent polarity (e.g., polar aprotic solvents enhance nucleophilicity), temperature control (60–80°C for amide bond formation), and catalysts like DMAP for carboxylation. Yield optimization requires monitoring intermediates via HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the dihydropyridazine core. X-ray crystallography confirms stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups .

Q. What are the primary biological targets hypothesized for this compound?

Methodological Answer: Computational docking studies suggest affinity for kinase domains (e.g., MAPK or PI3K) due to the carboxamide moiety’s hydrogen-bonding capacity. In vitro assays using enzyme inhibition panels (e.g., Eurofins KinaseProfiler™) can prioritize targets .

Q. How does the compound’s solubility profile impact in vitro assay design?

Methodological Answer: Solubility in DMSO (tested via nephelometry) should be optimized to avoid precipitation in aqueous buffers. Use co-solvents like PEG-400 (<5% v/v) for cell-based assays. Critical micelle concentration (CMC) studies ensure stability in physiological media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer: Systematic modification of the 4-methylphenyl and 1-methylpiperidinyl groups can elucidate steric and electronic contributions. Parallel synthesis of analogs (e.g., halogen substitution at the phenyl ring) followed by IC₅₀ determination against kinase isoforms identifies selectivity drivers .

Q. What experimental strategies resolve contradictory data in reported biological activities?

Methodological Answer: Reproducibility issues may arise from assay variability (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of dose-response curves clarifies discrepancies .

Q. How can computational modeling predict metabolic stability?

Methodological Answer: Density Functional Theory (DFT) calculates the electron density of labile sites (e.g., methoxy groups). Combine with in silico CYP450 metabolism prediction (Schrödinger’s ADMET Predictor™) to prioritize stable analogs. Validate via hepatic microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What strategies mitigate off-target effects in animal models?

Methodological Answer: Pharmacokinetic profiling (plasma t½, AUC) identifies non-specific tissue accumulation. Use isotopically labeled compound (³H or ¹⁴C) for biodistribution studies. CRISPR-engineered target knockout models confirm on-target efficacy .

Q. How does the piperidinyl group influence blood-brain barrier (BBB) penetration?

Methodological Answer: Quantify logP (octanol-water partition coefficient) and P-gp efflux ratio (MDCK-MDR1 cells). Modify substituents (e.g., N-methylation) to reduce P-gp recognition. In vivo imaging (e.g., PET with ¹⁸F-labeled analog) validates BBB permeability .

Q. What crystallographic methods resolve polymorphism in bulk synthesis?

Methodological Answer: Screen for polymorphs using solvent recrystallization (e.g., ethanol vs. acetonitrile). Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) characterize stability. Patent-compatible forms are prioritized via accelerated stability testing (40°C/75% RH for 3 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.